methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate
Overview
Description
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate is a non-proteinogenic amino acid derivative that is the methyl ester of N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a non-proteinogenic amino acid derivative and a tertiary amino compound. It derives from a N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine.
Scientific Research Applications
Synthesis and Molecular Characterization
- Synthesis of Novel Paramagnetic Materials: The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals demonstrates the potential for creating thermally stable, luminescent materials with radical character, useful in various scientific applications (Castellanos et al., 2008).
- Fluorescent Anion Sensing in Water: Dicationic N-methylated quinolinium derivatives exhibit efficient fluorescence quenching by various anions, indicating their utility in anion sensing and recognition in aqueous environments (Dorazco‐González et al., 2014).
Antimicrobial and Medicinal Chemistry
- In Vitro Microbial Studies: Compounds synthesized from 2,6-dichlorophenyl variants have shown promising antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Patel & Barat, 2010).
Materials and Polymer Science
- Preparation of Poly(2,6‐quinoxaline)s: Synthesizing polymers with specific substituents like methyl and ethyl groups demonstrates the versatility of these compounds in creating materials with unique optical and electrochemical properties, suitable for various applications in material science (Lee & Yamamoto, 1999).
Molecular Structure and Spectroscopy
- Structural Characterization of Derivatives: Detailed X-ray diffraction and spectroscopy studies of compounds like 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine offer insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (Ni et al., 2015).
Properties
Molecular Formula |
C27H22Cl4N2O2 |
---|---|
Molecular Weight |
548.3 g/mol |
IUPAC Name |
methyl 2-[(2,6-dichlorophenyl)methyl-methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C27H22Cl4N2O2/c1-33(15-18-19(28)5-3-6-20(18)29)25(27(34)35-2)14-16-9-11-23-17(13-16)10-12-24(32-23)26-21(30)7-4-8-22(26)31/h3-13,25H,14-15H2,1-2H3 |
InChI Key |
NSZLNWDQQOHFKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)Cl)C(CC2=CC3=C(C=C2)N=C(C=C3)C4=C(C=CC=C4Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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